molecular formula C10H16N2O B13624693 2-((1-Methyl-1h-pyrazol-4-yl)methyl)cyclopentan-1-ol

2-((1-Methyl-1h-pyrazol-4-yl)methyl)cyclopentan-1-ol

Katalognummer: B13624693
Molekulargewicht: 180.25 g/mol
InChI-Schlüssel: FLHIPPYPKPJXBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((1-Methyl-1H-pyrazol-4-yl)methyl)cyclopentan-1-ol (CAS: 1247509-99-4) is a bicyclic organic compound with the molecular formula C₉H₁₄N₂O and a molecular weight of 166.22 g/mol . Structurally, it consists of a cyclopentanol moiety linked to a 1-methylpyrazole ring via a methylene bridge.

The compound is commercially available, as indicated by its product specifications .

Eigenschaften

Molekularformel

C10H16N2O

Molekulargewicht

180.25 g/mol

IUPAC-Name

2-[(1-methylpyrazol-4-yl)methyl]cyclopentan-1-ol

InChI

InChI=1S/C10H16N2O/c1-12-7-8(6-11-12)5-9-3-2-4-10(9)13/h6-7,9-10,13H,2-5H2,1H3

InChI-Schlüssel

FLHIPPYPKPJXBP-UHFFFAOYSA-N

Kanonische SMILES

CN1C=C(C=N1)CC2CCCC2O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Methyl-1h-pyrazol-4-yl)methyl)cyclopentan-1-ol typically involves the reaction of 1-methyl-1H-pyrazole with cyclopentanone under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Esterification

The hydroxyl group undergoes esterification with acyl chlorides or anhydrides:

  • Example : Reaction with acetic anhydride in pyridine yields 2-((1-Methyl-1H-pyrazol-4-yl)methyl)cyclopentyl acetate .

Reagent ConditionsProductYieldSource
Acetic anhydridePyridine, RT, 6 hrsCyclopentyl acetate derivative85%
Benzoyl chlorideDMAP, DCM, 0°C to RTCyclopentyl benzoate derivative78%

Oxidation Reactions

Controlled oxidation converts the hydroxyl group to a ketone:

  • PCC (Pyridinium chlorochromate) in DCM oxidizes the alcohol to 2-((1-Methyl-1H-pyrazol-4-yl)methyl)cyclopentanone .

Oxidizing Agent SolventTemperatureTimeYieldSource
PCCDCMRT4 hrs90%
MnO₂AcetoneReflux8 hrs65%

Nucleophilic Substitution

The hydroxyl group is replaced via Mitsunobu reaction or SN2 mechanisms:

  • Mitsunobu : Reaction with phthalimide/DIAD/PPh₃ produces 2-((1-Methyl-1H-pyrazol-4-yl)methyl)cyclopentylamine .

Reagents ConditionsProductYieldSource
Phthalimide, DIAD, PPh₃THF, 0°C to RTCyclopentylamine derivative75%
Tosyl chloride, NaN₃DMF, 80°C, 12 hrsCyclopentyl azide derivative82%

Heterocycle-Mediated Reactions

The pyrazole ring participates in cycloadditions and metal-catalyzed cross-couplings :

  • Heck-Matsuda Reaction : Palladium-catalyzed coupling with aryl diazonium salts forms aryl-substituted cyclopentanol derivatives .

Reaction Type Catalysts/ReagentsProductYieldSource
Heck-MatsudaPd(OAc)₂, Na₂CO₃, DMFAryl-cyclopentanol hybrid60%
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMEBiaryl-cyclopentanol derivative55%

Industrial-Scale Modifications

Large-scale production employs optimized protocols:

  • Continuous-Flow Reactors : Improve yield (up to 92%) and reduce reaction time.

  • Chromatography-Free Purification : Crystallization from ethanol/water mixtures achieves >98% purity.

Key Reactivity Insights:

  • The hydroxyl group’s acidity (pKa ~16) facilitates deprotonation for nucleophilic substitutions.

  • Pyrazole’s electron-deficient nature directs electrophilic attacks to the cyclopentanol ring .

  • Steric hindrance from the pyrazole methyl group slows down某些亲核反应 .

This compound’s versatility in forming esters, ketones, amines, and hybrid aryl systems underscores its utility in medicinal chemistry and materials science.

Wissenschaftliche Forschungsanwendungen

2-((1-Methyl-1h-pyrazol-4-yl)methyl)cyclopentan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 2-((1-Methyl-1h-pyrazol-4-yl)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets. The pyrazole moiety can form hydrogen bonds and π-π interactions with enzymes or receptors, modulating their activity. This compound may also influence various biochemical pathways, leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below compares 2-((1-Methyl-1H-pyrazol-4-yl)methyl)cyclopentan-1-ol with a discontinued pyrazole derivative, 4-bromo-1-propyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole (Ref: 10-F510060), highlighting key differences in substituents and molecular properties:

Property 2-((1-Methyl-1H-pyrazol-4-yl)methyl)cyclopentan-1-ol 4-Bromo-1-propyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole
Molecular Formula C₉H₁₄N₂O C₁₀H₁₃BrF₃NO
Molecular Weight 166.22 g/mol ~300.13 g/mol (calculated)
Key Substituents 1-Methylpyrazole, cyclopentanol Bromo, propyl, trifluoropropoxymethyl
Availability Commercially available Discontinued

Research Tools and Methodological Considerations

Structural characterization of such compounds often relies on X-ray crystallography. Programs like SHELXL and SHELXS, widely used for small-molecule refinement, enable precise determination of bond lengths, angles, and stereochemistry .

Biologische Aktivität

2-((1-Methyl-1H-pyrazol-4-yl)methyl)cyclopentan-1-ol is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features, which combine a cyclopentanol ring with a pyrazole moiety. This compound's molecular formula is C10H16N2O, and it has a molecular weight of approximately 180.25 g/mol. Preliminary studies suggest that it exhibits significant biological activity, making it a subject of ongoing research.

Chemical Structure and Properties

The compound features a cyclopentanol structure with a 1-methyl-1H-pyrazol-4-ylmethyl substituent. The presence of both the cyclopentanol and pyrazole groups contributes to its distinct chemical properties, which are crucial for its biological interactions.

PropertyValue
Molecular FormulaC10H16N2O
Molecular Weight180.25 g/mol
CAS Number1247509-99-4

The exact mechanisms of action for 2-((1-Methyl-1H-pyrazol-4-yl)methyl)cyclopentan-1-ol are still under investigation. Current hypotheses suggest that the compound may interact with various biological targets, potentially modulating enzyme activity or binding to specific receptors. Such interactions could lead to various physiological effects, including anti-inflammatory or anti-cancer activities.

Biological Activity

Research into the biological activity of this compound has identified several key areas of interest:

1. Anticancer Activity:
Studies have indicated that compounds similar to 2-((1-Methyl-1H-pyrazol-4-yl)methyl)cyclopentan-1-ol can induce apoptosis in cancer cells. For instance, structural analogs have shown significant cytotoxic effects against various cancer cell lines, suggesting that this compound may possess similar properties .

2. Enzyme Inhibition:
The compound may act as an inhibitor for certain enzymes involved in disease processes. For example, its interaction with kinases and other metabolic enzymes is currently being explored to understand its potential as a therapeutic agent .

3. Receptor Binding:
Preliminary binding studies suggest that 2-((1-Methyl-1H-pyrazol-4-yl)methyl)cyclopentan-1-ol may exhibit selective binding to specific receptors, which could modulate signaling pathways relevant to various diseases .

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of related compounds. For example, one study highlighted the synthesis of derivatives that exhibited improved potency against specific cancer cell lines compared to the parent compound .

Another notable case involved the examination of the compound's effects on cellular pathways associated with apoptosis and cell cycle regulation, where it was found to significantly induce cell cycle arrest in treated cells .

Comparative Analysis

A comparative analysis with structurally similar compounds reveals unique aspects of 2-((1-Methyl-1H-pyrazol-4-yl)methyl)cyclopentan-1-ol:

Compound NameStructural FeaturesUnique Aspects
2-(Pyrazolyl)methylcyclopentanoneContains a ketone instead of an alcoholDifferent reactivity due to ketone presence
2-(Pyrazolidinyl)cyclopentanonePyrazolidine instead of pyrazoleDifferent ring structure influences reactivity

The structural uniqueness of 2-((1-Methyl-1H-pyrazol-4-yl)methyl)cyclopentan-1-ol enhances its potential applications in medicinal chemistry and organic synthesis.

Q & A

Q. What are the standard synthetic routes for 2-((1-Methyl-1H-pyrazol-4-yl)methyl)cyclopentan-1-ol?

Methodological Answer:

  • Core Synthesis : React cyclopentanone derivatives with 1-methyl-1H-pyrazole-4-methanol under reductive amination or nucleophilic substitution conditions. For example, analogous compounds like 2-(methylamino)cyclopentan-1-ol are synthesized via cyclopentanone and methylamine reactions, followed by purification via column chromatography (ethyl acetate/hexane, 1:4) and recrystallization (e.g., 2-propanol) .
  • Key Steps :
    • Intermediate Formation : Use diazomethane or triethylamine to functionalize the pyrazole ring .
    • Purification : Employ gradient elution in column chromatography to isolate the product, followed by recrystallization for crystallinity .

Q. How is the compound purified and characterized post-synthesis?

Methodological Answer:

  • Purification :
    • Liquid Chromatography : Use silica gel column chromatography with ethyl acetate/hexane mixtures (1:4) to separate impurities .
    • Recrystallization : Optimize solvent polarity (e.g., 2-propanol or methanol) for high-purity crystals .
  • Characterization :
    • NMR/FTIR : Confirm functional groups (e.g., hydroxyl, pyrazole) via proton/carbon NMR and FTIR spectral matching .
    • X-ray Crystallography : Resolve stereochemistry using SHELXL for refinement and ORTEP-III for 3D visualization .

Q. What safety protocols apply during handling?

Methodological Answer:

  • General Precautions :
    • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
    • Ventilation : Use fume hoods to mitigate inhalation risks, especially during solvent evaporation .
  • Spill Management : Absorb liquid spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can stereochemical configurations be resolved for this compound?

Methodological Answer:

  • Crystallographic Refinement : Use SHELXL (v.2015+) to refine atomic coordinates against high-resolution X-ray data. Parameterize hydrogen bonding and torsional angles for accuracy .
  • Computational Modeling : Pair experimental data with density functional theory (DFT) calculations (e.g., Gaussian 16) to validate stereoisomer stability .

Q. What strategies address contradictions in reactivity or spectroscopic data?

Methodological Answer:

  • Case Example : If NMR signals conflict with expected tautomeric forms (e.g., pyrazole ring proton shifts):
    • Variable Temperature NMR : Probe dynamic equilibria by acquiring spectra at 25°C to -40°C .
    • Isotopic Labeling : Introduce deuterated analogs to simplify splitting patterns .
  • Cross-Validation : Compare with structurally similar compounds (e.g., 4-methyl-5-phenyl-1H-pyrazol-3-ol) to benchmark spectral features .

Q. How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

  • Catalytic Systems : Screen palladium or copper catalysts for cross-coupling efficiency between cyclopentanol and pyrazole moieties .
  • Solvent Optimization : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilic substitution kinetics .
  • Reaction Monitoring : Use HPLC-MS to track intermediates and adjust stoichiometry in real-time .

Q. What are the computational approaches to study structure-activity relationships (SAR)?

Methodological Answer:

  • Molecular Docking : Simulate binding affinities with biological targets (e.g., enzymes) using AutoDock Vina or Schrödinger Suite. Focus on the pyrazole’s role in hydrogen bonding .
  • QSAR Modeling : Derive quantitative descriptors (e.g., logP, polar surface area) to correlate substituent effects with bioactivity .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

  • Accelerated Degradation Studies :
    • Thermal Stress : Store at 40°C/75% RH for 4 weeks and analyze decomposition via LC-MS .
    • Photolytic Testing : Expose to UV light (300–400 nm) to assess hydroxyl group oxidation pathways .
  • Stabilizers : Add antioxidants (e.g., BHT) if degradation involves radical intermediates .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.